4,4,4-Tribromobutanoic acid

Description

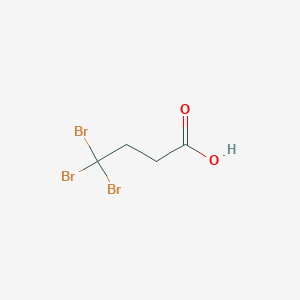

4,4,4-Tribromobutanoic acid (IUPAC name: this compound) is a halogenated carboxylic acid with three bromine atoms substituted at the terminal carbon of the butanoic acid backbone. The bromine atoms at the 4-position introduce strong electron-withdrawing effects, significantly altering the compound’s acidity, reactivity, and physical properties compared to non-halogenated butanoic acids. Tribrominated carboxylic acids are typically used in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or flame retardants, though specific applications for this isomer require further research.

Properties

CAS No. |

71249-01-9 |

|---|---|

Molecular Formula |

C4H5Br3O2 |

Molecular Weight |

324.79 g/mol |

IUPAC Name |

4,4,4-tribromobutanoic acid |

InChI |

InChI=1S/C4H5Br3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) |

InChI Key |

HBXUQBJHEHAGKF-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(Br)(Br)Br)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reactions of 4,4,4-Tribromobutanoic Acid

This compound is a halogenated carboxylic acid with significant reactivity due to the presence of three bromine atoms attached to the fourth carbon of the butanoic acid chain. This compound is often utilized in organic synthesis and has various applications in medicinal chemistry and materials science.

Chemical Reactions

The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atoms. The following are key reactions involving this compound:

-

Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to bromine, leading to the formation of new functional groups.

-

Esterification : this compound can react with alcohols to form esters. This reaction typically requires an acidic catalyst and proceeds via an acid-catalyzed mechanism.

-

Decarboxylation : Under certain conditions, this compound can lose carbon dioxide to form a more reactive alkyl radical. This radical may further react with other substrates in radical coupling reactions.

Reaction Mechanisms

The mechanisms of these reactions can be summarized as follows:

-

Electrophilic Substitution Mechanism : In nucleophilic substitution reactions, bromine acts as a leaving group. The nucleophile attacks the carbon atom bonded to bromine, forming a new bond while releasing bromide ion.

-

Radical Mechanism for Decarboxylation : The decarboxylation process may involve homolytic cleavage of the C–C bond adjacent to the carboxyl group, generating a carbon-centered radical that can participate in subsequent reactions .

Data Table: Reactivity Patterns

| Reaction Type | Description | Conditions Required |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with a nucleophile | Base or nucleophile presence |

| Esterification | Formation of esters from acids and alcohols | Acid catalyst |

| Decarboxylation | Loss of CO₂ to form radicals | Heat or specific catalysts |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,4,4-tribromobutanoic acid with structurally related halogenated butanoic acids, focusing on electronic effects, acidity, and applications.

4,4,4-Trifluorobutanoic Acid

- Structure : Substitutes three fluorine atoms at the 4-position instead of bromine.

- Acidity: Fluorine’s higher electronegativity compared to bromine leads to stronger electron withdrawal, resulting in a lower pKa (higher acidity). For example, 4,4,4-trifluorobutanoic acid (pKa ~1.5–2.0) is more acidic than non-fluorinated butanoic acid (pKa ~4.8) .

- Applications: Widely used in medicinal chemistry for synthesizing fluorinated amino acids and bioactive molecules (e.g., (S)-2-amino-4,4,4-trifluorobutanoic acid) .

- Safety : Requires careful handling due to corrosive properties; safety data sheets emphasize proper ventilation and protective equipment .

2,2,4-Tribromobutanoic Acid

- Structure : Bromine atoms at the 2- and 4-positions create steric hindrance and altered electronic effects.

- However, experimental data are unavailable .

- Applications: Limited evidence suggests use in specialty organic synthesis, though less common than trifluoro derivatives.

4-[(Bromophenyl)carbamoyl]butanoic Acids

- Structure : Bromine is part of an aromatic substituent rather than the aliphatic chain.

- Reactivity : These isomers exhibit unique interactions with biomolecules (e.g., intercalation with single-stranded DNA) and demonstrate antioxidant/antimicrobial activities .

- Applications: Potential in drug development due to bioactivity, unlike aliphatic brominated acids.

Table 1: Key Properties of Halogenated Butanoic Acids

*Reported or estimated values.

†Estimated based on bromine’s moderate electron-withdrawing effect relative to fluorine.

Research Findings and Challenges

- Synthetic Accessibility: 4,4,4-Trifluorobutanoic acid derivatives are synthesized via enantioselective biomimetic transamination or asymmetric catalysis , while brominated analogs may require halogenation of preformed butanoic acid derivatives (e.g., radical bromination).

- Stability : Brominated acids are less thermally stable than fluorinated analogs due to weaker C-Br bonds, limiting high-temperature applications.

- Toxicity : Brominated compounds may pose higher environmental persistence and bioaccumulation risks compared to fluorinated ones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.